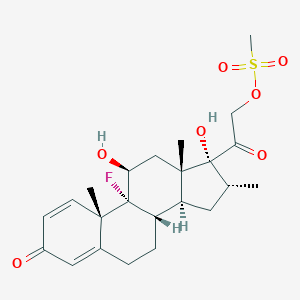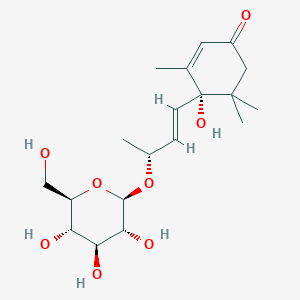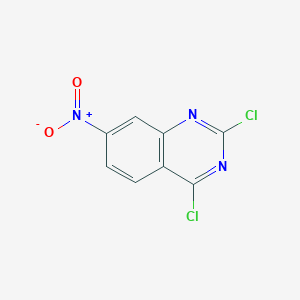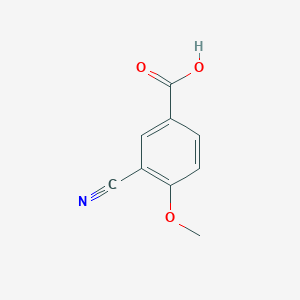
Nitritocobalamin
Vue d'ensemble
Description
Synthesis Analysis
Nitritocobalamin synthesis is intricately linked to the reactivity and transformations of cobalamin derivatives. Studies have shown that nitrite impurities in aqueous solutions can react with aquacobalamin, leading to the formation of nitritocobalamin, highlighting the importance of chemical purity in experimental setups and the potential for inadvertent synthesis of nitrite complexes in biological settings (Wolak et al., 2000).
Molecular Structure Analysis
The structural complexity of cobalamin is a significant factor in its chemical reactivity and biological function. Research into cobalamin analogs, such as nitrocobalamin and sulfitocobalamin, provides insights into the molecular structure and its impact on chemical properties and reactivity. These studies have contributed to a broader understanding of cobalamin derivatives' structural features and their implications for chemical behavior and biological activity (Suarez-Moreira et al., 2006).
Chemical Reactions and Properties
Nitritocobalamin participates in various chemical reactions, notably involving nitrogen oxides and nitrite ions. These interactions can lead to the formation of complexes with altered cobalt oxidation states and have implications for understanding the biological functions of cobalamin derivatives. The reactivity of nitritocobalamin with nitrogen dioxide and its role in the formation of nitrosyl complexes have been subjects of kinetic and mechanistic studies, revealing the compound's potential to engage in biologically relevant redox processes (Dassanayake et al., 2015).
Physical Properties Analysis
The physical properties of nitritocobalamin, including its spectroscopic characteristics and interactions with light, play a crucial role in its chemical behavior and reactivity. Spectroscopic studies have provided valuable information on the electronic and structural properties of cobalamin derivatives, aiding in the understanding of their functional roles in biological systems and their potential applications in biotechnology and medicine (Liptak & Brunold, 2006).
Chemical Properties Analysis
The chemical properties of nitritocobalamin, influenced by its complex structure and the cobalt ion's oxidation state, determine its reactivity and biological function. Studies on the interactions of cobalamin derivatives with nitric oxide and nitrite ions have shed light on the mechanisms of action and the potential therapeutic applications of these compounds, particularly in the context of their reactivity with other biomolecules and their role in enzymatic processes (Brouwer et al., 1996).
Applications De Recherche Scientifique
Antitumor Activity and Apoptosis Induction : Bauer et al. (2002) investigated the antitumor activity of nitrosylcobalamin (NO-Cbl), which is closely related to nitritocobalamin. They found that NO-Cbl inhibited tumor growth by activating the extrinsic apoptotic pathway, with increased expression of the transcobalamin II receptor (TC II-R) enhancing its antitumor effects both in vitro and in vivo (Bauer et al., 2002).
Interactions in Assays and Binding Affinities : Muhammad, Briggs, and Jones (1993) observed that cobalamins, including nitritocobalamin, can be converted into various derivatives during extraction procedures in assays, affecting the binding affinity for intrinsic factors. This finding is important for the accurate measurement of vitamin B12 forms in biological samples (Muhammad, Briggs, & Jones, 1993).
Role in B12 Trafficking and Potential Therapeutic Uses : Mascarenhas, Gherasim, and Banerjee (2019) explored the role of CblC, a human B12 trafficking chaperone, in processing nitrosylcobalamin and nitritocobalamin. Their findings suggest that CblC's interaction with these compounds could have implications in cellular B12 metabolism and potentially in therapeutic applications (Mascarenhas, Gherasim, & Banerjee, 2019).
Propriétés
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYBLVKLIHDAU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H88CoN14O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitritocobalamin | |
CAS RN |
20623-13-6 | |
| Record name | Nitrocobalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20623-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitritocobalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitritocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





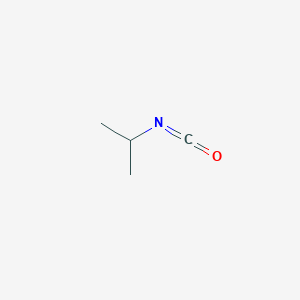
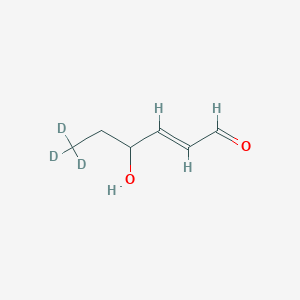

![1-Azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B58008.png)
